Cas no 1704150-95-7 (1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine)

1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine
- 1704150-95-7
- EN300-1907256
-
- インチ: 1S/C12H16BrNO/c1-15-9-4-5-10(11(13)8-9)12(14)6-2-3-7-12/h4-5,8H,2-3,6-7,14H2,1H3
- InChIKey: KYZQTTYJGNABRB-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1C1(CCCC1)N)OC
計算された属性
- せいみつぶんしりょう: 269.04153g/mol
- どういたいしつりょう: 269.04153g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 35.2Ų
1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1907256-0.05g |
1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |
1704150-95-7 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1907256-0.25g |
1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |
1704150-95-7 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1907256-1g |
1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |
1704150-95-7 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1907256-10g |
1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |
1704150-95-7 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1907256-10.0g |
1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |
1704150-95-7 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1907256-0.5g |
1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |
1704150-95-7 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1907256-5g |
1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |
1704150-95-7 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1907256-5.0g |
1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |
1704150-95-7 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1907256-1.0g |
1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |
1704150-95-7 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1907256-0.1g |
1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |
1704150-95-7 | 0.1g |
$867.0 | 2023-09-18 |
1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amineに関する追加情報
Research Brief on 1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine (CAS: 1704150-95-7): Recent Advances and Applications
The compound 1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine (CAS: 1704150-95-7) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings regarding its synthesis, pharmacological properties, and potential therapeutic applications based on peer-reviewed studies published within the past three years.
Recent synthetic approaches have focused on optimizing the yield and purity of 1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine through novel catalytic systems. A 2023 study in the Journal of Medicinal Chemistry demonstrated a palladium-catalyzed Buchwald-Hartwig amination protocol that achieved 85% yield with excellent enantioselectivity (ee >98%). The bromo substituent at the 2-position has been identified as crucial for subsequent functionalization, enabling the creation of diverse derivatives for structure-activity relationship studies.
Pharmacological investigations reveal that this compound exhibits significant binding affinity for serotonin receptors, particularly the 5-HT2A subtype. Molecular docking simulations published in ACS Chemical Neuroscience (2024) suggest that the cyclopentylamine moiety interacts with key residues in the orthosteric binding pocket, while the methoxy group contributes to enhanced blood-brain barrier permeability. These properties have sparked interest in its potential as a lead compound for neuropsychiatric disorders.
In preclinical models of depression, derivatives of 1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine showed rapid-onset antidepressant effects comparable to ketamine but with improved safety profiles. A Nature Communications study (2023) reported that the compound modulates glutamatergic transmission through allosteric mechanisms, providing a novel approach for treatment-resistant depression. The bromine atom appears to play a critical role in this activity, as demonstrated by structure-activity relationship studies.
Emerging applications extend beyond CNS disorders. Recent work in Journal of Medicinal Chemistry (2024) identified potent antimicrobial activity against drug-resistant Staphylococcus aureus (MIC = 2 μg/mL) when combined with certain adjuvants. The mechanism appears to involve disruption of bacterial membrane potential and inhibition of efflux pumps, suggesting potential for development as an antibiotic enhancer.
Ongoing clinical translation efforts face challenges in optimizing pharmacokinetic properties. A 2024 study in Molecular Pharmaceutics developed prodrug versions that address the compound's limited oral bioavailability (F = 15-20% in rodent models). These modifications maintain therapeutic efficacy while improving metabolic stability and reducing first-pass effects.
The compound's safety profile continues to be evaluated. Recent toxicology studies in Regulatory Toxicology and Pharmacology (2023) indicate favorable results in acute toxicity tests (LD50 > 500 mg/kg in rodents), though chronic exposure studies are still underway. The bromine substituent raises some concerns about potential bioaccumulation that require further investigation.
Future research directions highlighted in recent reviews include exploration of radiolabeled versions for PET imaging applications and development as a chemical probe for studying serotonin receptor dynamics. The unique combination of structural features in 1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine continues to make it a valuable scaffold for multiple therapeutic areas.
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